![molecular formula C8H10N2 B062042 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine CAS No. 185122-75-2](/img/structure/B62042.png)
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Vue d'ensemble
Description
The compound 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is of significant interest in the field of chemistry due to its potential applications in pharmaceuticals, antimicrobials, and as a precursor in the synthesis of various other compounds, including plant protection agents and synthetic resins (Fu Chun, 2007).
Synthesis Analysis
The synthesis of this compound has been achieved through various methods, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, has shown a promising yield of up to 87.4%, indicating a favorable development prospect for the compound's production (Fu Chun, 2007).
Molecular Structure Analysis
Research on the molecular structure has highlighted the compound's aromatic characteristics and the presence of a diatropic pi-system, as evidenced by NMR spectroscopy and electrochemical studies. This structural configuration plays a crucial role in the compound's reactivity and properties (Yuhki Mitsumoto & M. Nitta, 2004).
Chemical Reactions and Properties
One notable reaction is the intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence, which has been utilized to synthesize variants of the compound, demonstrating its versatility in chemical transformations (Morgan Donnard et al., 2017).
Physical Properties Analysis
Although specific studies on the physical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine itself are scarce, related research indicates that similar compounds possess unique boiling points, solubility, and stability, which can be inferred to provide insights into the physical properties of this compound as well.
Chemical Properties Analysis
Its chemical properties, including reactivity towards nucleophiles and the ability to undergo various synthetic transformations, are well-documented. These properties make it a valuable compound for further chemical research and application development (T. Goto et al., 1991).
Applications De Recherche Scientifique
1. Multicomponent Synthesis
- Application Summary: This compound is used in the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
- Methods of Application: The reaction involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
- Results: The addition of alkylating agents to the reaction mixture leads to the production of thioesters, which, by aromatization of the dihydropyridine ring, are converted into various end products .
2. Oxidation of 2,3-cyclopentenopyridine Analogues
- Application Summary: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues are synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues .
- Methods of Application: The oxidation is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
- Results: The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .
3. Synthesis of Cefpirome
- Application Summary: 6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome .
4. Inhibitor Films for Steel Alloy Corrosion
- Application Summary: 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds are applicable as inhibitor films for steel alloy corrosion .
5. Ruthenium-Mediated Dual Catalytic Reactions
- Application Summary: 2,3-Cyclopentenopyridine, a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
6. Ruthenium-Mediated Dual Catalytic Reactions
Orientations Futures
Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, antagonistic effects on calcium channels, and inhibitory effects on protein kinase FGFR1 . Therefore, these compounds have high practical importance and promise for future research .
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXLKVRHHCKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477538 | |
| Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
CAS RN |
185122-75-2 | |
| Record name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


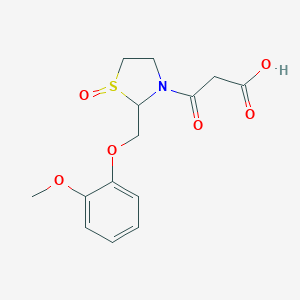
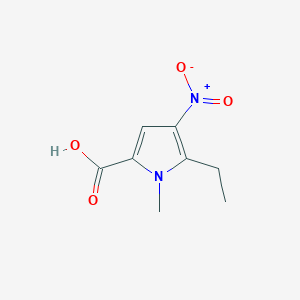
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
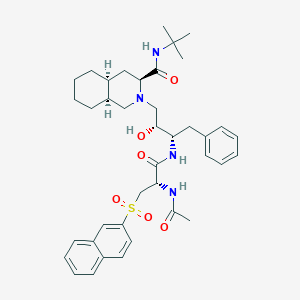
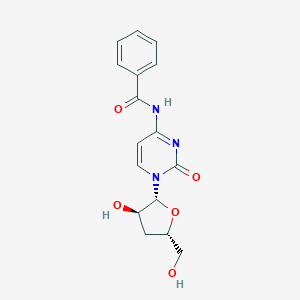

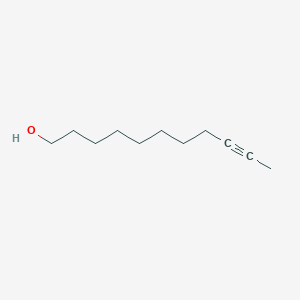
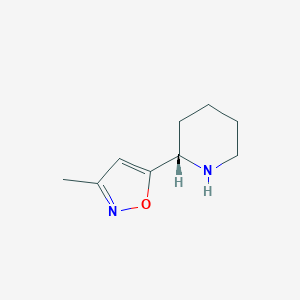
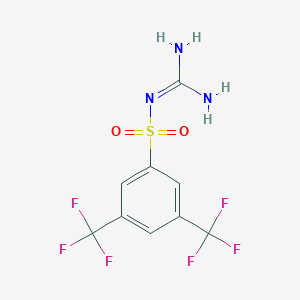
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
